molecular formula C18H27N3O3S B4424885 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

Cat. No. B4424885
M. Wt: 365.5 g/mol
InChI Key: YMQQXVOFGCOPDF-UHFFFAOYSA-N
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Description

1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors in the brain. This compound has also been shown to inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase heart rate and blood pressure, which may limit its therapeutic application. This compound has been shown to have a low toxicity profile, making it a relatively safe compound for scientific research.

Advantages and Limitations for Lab Experiments

1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has several advantages for lab experiments. This compound is a cost-effective compound that can be synthesized on a large scale. This compound has a relatively simple structure, making it easy to modify for structure-activity relationship studies. This compound has a low toxicity profile, making it a relatively safe compound for scientific research.
However, this compound also has several limitations for lab experiments. This compound has a short half-life, making it difficult to study its long-term effects. This compound has a narrow therapeutic window, meaning that small changes in dosage can have significant effects on its biochemical and physiological effects. This compound has also been shown to have limited solubility, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine. First, further research is needed to fully understand its mechanism of action and its effects on the brain. Second, studies are needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of anxiety and depression. Third, studies are needed to investigate the long-term effects of this compound and its potential for addiction and abuse. Fourth, studies are needed to investigate the potential side effects of this compound and its interactions with other drugs. Finally, further research is needed to develop new compounds based on the structure of this compound with improved therapeutic efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research to investigate its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and future directions. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new compounds based on its structure.

Scientific Research Applications

1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been extensively used in scientific research to investigate its potential therapeutic applications. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-2-25(23,24)21-10-8-16(9-11-21)18(22)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h3-7,16H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQXVOFGCOPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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